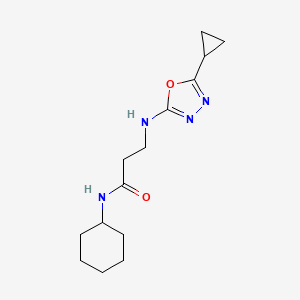

N~1~-cyclohexyl-N~3~-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N1-cyclohexyl-N3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide often involves the use of Ugi reactions and oxidative cyclization methods. For instance, cyclohexyl or benzyl isocyanides can react with benzoyl- or methoxybenzoylformic acid and semicarbazones through Ugi reactions to yield adducts, which upon further reactions can lead to compounds with oxadiazole rings (Sañudo et al., 2006). Additionally, oxidative cyclization of acyl hydrazones using N-chlorosuccinimide and DBU has been shown to be an efficient method for synthesizing various 2,5-disubstituted 1,3,4-oxadiazoles (Pardeshi et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has been extensively studied. These studies reveal that despite low energy differences between possible conformers, identical conformations of molecules are found, which significantly affects their crystal structures (Shishkina et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like N1-cyclohexyl-N3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-beta-alaninamide often result in interesting products due to the reactivity of the oxadiazole ring. For example, the reaction of 1,2-cyclohexanedione dioxime with thionyl chloride in liquid sulfur dioxide leads to the formation of cyclohexano[c]1,2,5-oxadiazole, highlighting the potential for ring transformations (Tokura et al., 1961).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline forms, can vary widely and are influenced by their molecular structure. Polymorphism, as observed in 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, indicates that slight changes in the crystallization conditions can lead to different crystalline forms, each with unique physical properties (Shishkina et al., 2020).

Propiedades

IUPAC Name |

N-cyclohexyl-3-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-12(16-11-4-2-1-3-5-11)8-9-15-14-18-17-13(20-14)10-6-7-10/h10-11H,1-9H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPKCSVTESOCSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCNC2=NN=C(O2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)methyl]benzoate](/img/structure/B5661333.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{5-[(methylthio)methyl]-2-furoyl}piperidine](/img/structure/B5661346.png)

![1-(3,4-dimethylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5661357.png)

![3-[(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5661386.png)

![1'-(1H-indazol-3-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5661397.png)

![1-[3-(4-isopropylphenyl)acryloyl]pyrrolidine](/img/structure/B5661424.png)

![(3S*,4S*)-1-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5661438.png)